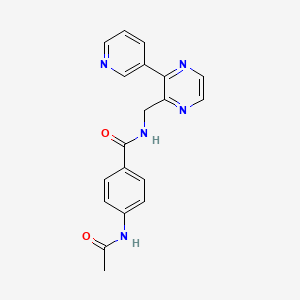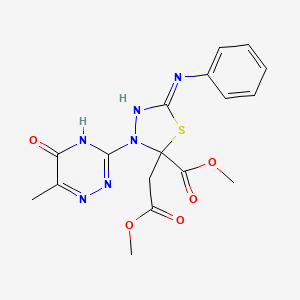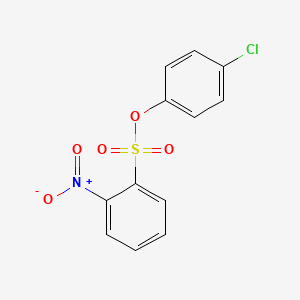
4-Chlorophenyl 2-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C12H8ClNO5S. It is characterized by a chlorophenyl group attached to a nitrobenzenesulfonate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl 2-nitrobenzenesulfonate can be synthesized through the nitration of 4-chlorophenyl benzenesulfonate. The reaction typically involves treating 4-chlorophenyl benzenesulfonate with nitric acid under controlled conditions to introduce the nitro group at the appropriate position.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar nitration process but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorophenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 4-chlorophenyl 2-nitrobenzenesulfonic acid.
Reduction: Reduction reactions can produce 4-chlorophenyl 2-aminobenzenesulfonate.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl 2-nitrobenzenesulfonate is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
4-Chlorophenyl 2-nitrobenzenesulfonate is similar to other nitrobenzenesulfonate derivatives, such as 2-nitrobenzenesulfonate and 3-nitrobenzenesulfonate. its unique chlorophenyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the chlorine atom enhances the compound's electrophilic character, making it more reactive in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzenesulfonate
3-Nitrobenzenesulfonate
4-Nitrobenzenesulfonate
2-Chlorobenzenesulfonate
3-Chlorobenzenesulfonate
Does this cover everything you were looking for?
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXTQPIUPUSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
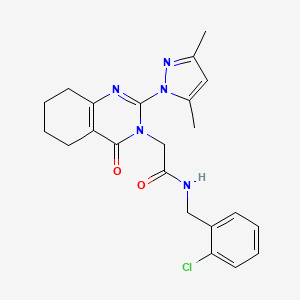
![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)
![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)
![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)
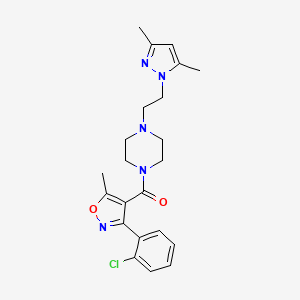
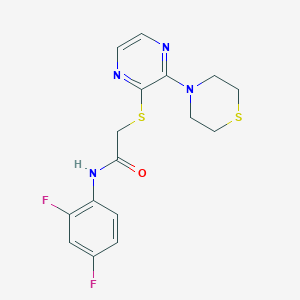
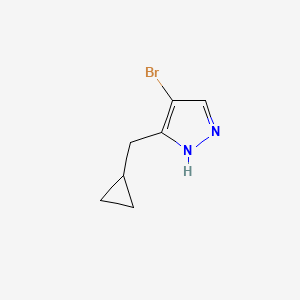
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2980171.png)
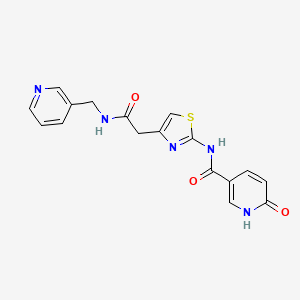
![5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2980175.png)
![1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2980176.png)
